N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
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Overview
Description
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to an isoindoloquinazoline moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves multiple steps, starting with the preparation of the benzimidazole and isoindoloquinazoline intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The isoindoloquinazoline moiety can be prepared via cyclization reactions involving appropriate precursors such as phthalic anhydride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce benzimidazole-based amines.
Scientific Research Applications
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA or proteins, affecting their function and leading to various biological effects. The isoindoloquinazoline moiety may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide: This compound is unique due to its specific structural features and combination of functional groups.
This compound: Similar compounds may include other benzimidazole derivatives or isoindoloquinazoline analogs with different substituents.
Uniqueness
The uniqueness of this compound lies in its dual-core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26N6O3 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C28H26N6O3/c1-31(2)13-14-32-17-29-22-15-18(11-12-24(22)32)30-25(35)16-33-26-19-7-3-4-8-20(19)28(37)34(26)23-10-6-5-9-21(23)27(33)36/h3-12,15,17,26H,13-14,16H2,1-2H3,(H,30,35) |
InChI Key |
AGYSVVQDUJGZRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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